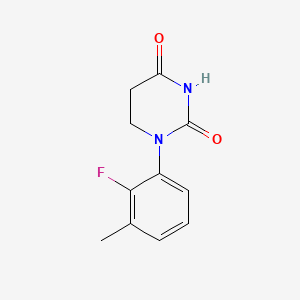
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemistry. The presence of a fluoro-substituent in the phenyl ring enhances the compound’s chemical and biological properties, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through multicomponent reactions involving aromatic aldehydes, urea, and other reagents. One common method involves the condensation of aromatic aldehydes with urea in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hexahydropyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro-substituent in the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluoro-substituent enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with DNA repair mechanisms, protein synthesis, or cell signaling pathways, resulting in its biological effects .
相似化合物的比较
Similar Compounds
5-(Thiophene-2-carbonyl)-6-(trifluoromethyl)hexahydropyrimidin-2-ones: These compounds have similar structural features and biological activities.
1,3-Bis(4-methoxybenzyl)-2-arylhexahydropyrimidines: Known for their antimicrobial and antifungal properties.
Uniqueness
1-(2-Fluoro-3-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the fluoro-substituent, which significantly enhances its chemical stability, metabolic stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C11H11FN2O2 |
|---|---|
分子量 |
222.22 g/mol |
IUPAC 名称 |
1-(2-fluoro-3-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11FN2O2/c1-7-3-2-4-8(10(7)12)14-6-5-9(15)13-11(14)16/h2-4H,5-6H2,1H3,(H,13,15,16) |
InChI 键 |
DMXYGHLUTLCJND-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N2CCC(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


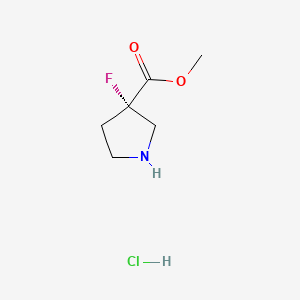
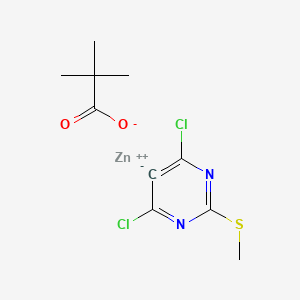
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
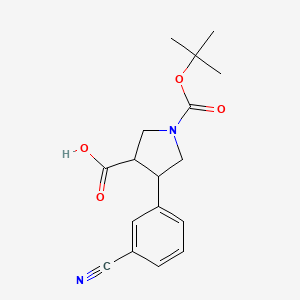
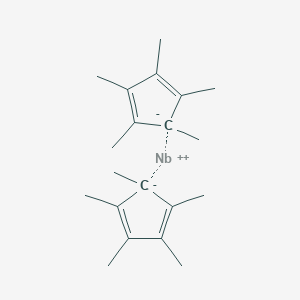

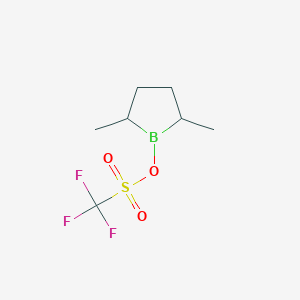
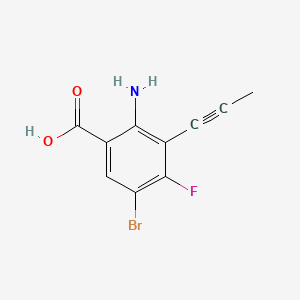
![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
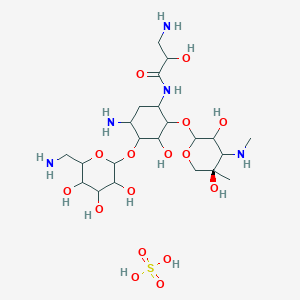
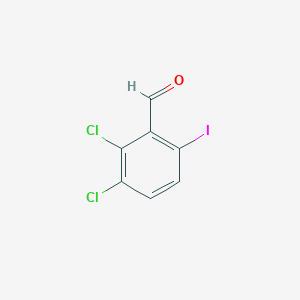
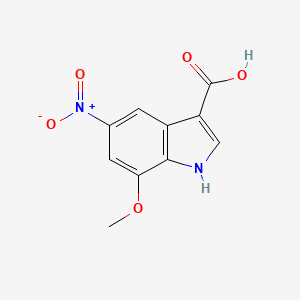
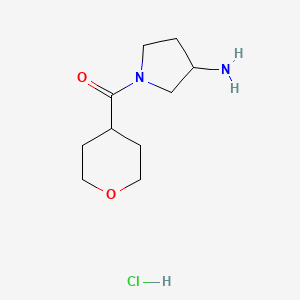
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
